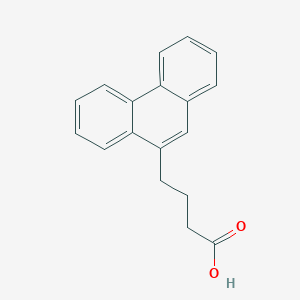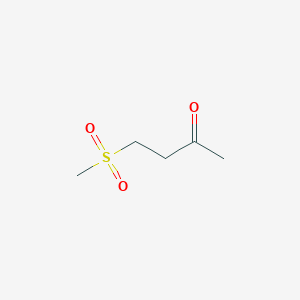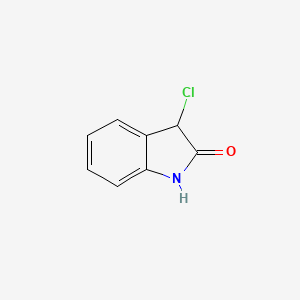
Methacryloyloxyacetic acid
概要
説明
Methacryloyloxyacetic acid is an organic compound with the molecular formula C6H8O4. It is a derivative of methacrylic acid and contains both a methacryloyl group and a carboxylic acid group. This compound is of significant interest in polymer chemistry due to its ability to form copolymers with various monomers, enhancing the properties of the resulting materials.
準備方法
Synthetic Routes and Reaction Conditions: Methacryloyloxyacetic acid can be synthesized through several methods. One common approach involves the acid-catalyzed elimination of the tert-butyl group from its tert-butyl ester in dilute acetonitrile solution. This method yields the compound in approximately 80% purity . Another method involves the Schotten-Baumann reaction, where methacryloyl chloride reacts with glycolic acid in the presence of triethylamine .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on the desired purity and yield. The acid-catalyzed elimination method is preferred due to its higher yield and product purity .
化学反応の分析
Types of Reactions: Methacryloyloxyacetic acid undergoes various chemical reactions, including:
Polymerization: It can polymerize with other monomers to form copolymers.
Esterification: Reacts with alcohols to form esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Polymerization: Copolymers with enhanced mechanical and thermal properties.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: this compound and the corresponding alcohol.
科学的研究の応用
Methacryloyloxyacetic acid has diverse applications in scientific research:
Polymer Chemistry: Used to create copolymers with improved properties for coatings, adhesives, and sealants.
Biomedical Applications: Investigated for use in dental materials and tissue engineering due to its biocompatibility.
Material Science: Utilized in the development of advanced materials with specific mechanical and thermal properties.
作用機序
Methacryloyloxyacetic acid can be compared with other similar compounds such as:
Acrylic Acid: Both are carboxylic acids, but this compound has a methacryloyl group, making it more suitable for certain polymerization reactions.
Methacrylic Acid: Similar in structure but lacks the additional carboxylic acid group, limiting its versatility in forming copolymers.
Uniqueness: this compound’s unique combination of a methacryloyl group and a carboxylic acid group allows it to participate in a wider range of chemical reactions and form more diverse copolymers compared to its analogs .
類似化合物との比較
- Acrylic Acid
- Methacrylic Acid
- Glycolic Acid
特性
IUPAC Name |
2-(2-methylprop-2-enoyloxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(2)6(9)10-3-5(7)8/h1,3H2,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCPOLLWTJARLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516761 | |
| Record name | [(2-Methylacryloyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6852-90-0 | |
| Record name | [(2-Methylacryloyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]-](/img/structure/B3055978.png)







